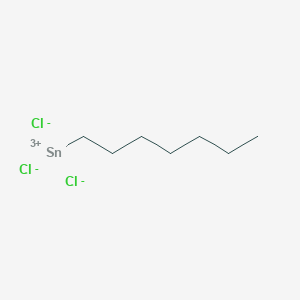

Trichloro(heptyl)stannane

Übersicht

Beschreibung

Trichloro(heptyl)stannane is an organometallic compound with the molecular formula C7H15Cl3Sn . It has a molecular weight of 324.26 .

Physical And Chemical Properties Analysis

Trichloro(heptyl)stannane has a boiling point of 282.6±9.0 °C at 760 mmHg . The flash point is 124.7±18.7 °C . The exact mass is 323.926147 . The LogP value is 2.10 , and the vapour pressure is 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Trichloro(heptyl)stannane is utilized in pharmaceutical research, particularly in the synthesis of organotin compounds. These compounds are explored for their potential as therapeutic agents and in drug delivery systems. The organotin hydrides, for instance, are employed in organic synthesis for hydro-stannolysis of halides and hydro-stannation of alkenes and alkynes, which are pivotal in creating complex molecular structures used in drug development .

Analytical Chemistry

In analytical chemistry, Trichloro(heptyl)stannane serves as a reference material for calibration and quality assurance. Its stable nature and well-defined properties make it an excellent standard for ensuring the accuracy and reliability of analytical instruments and methodologies .

Materials Science

Trichloro(heptyl)stannane is involved in the development of functional materials, including those used for energy conversion and storage. It acts as a precursor in the synthesis of organometallic compounds that are integral to creating advanced materials with specific electronic and photonic properties .

Environmental Science

This compound is also significant in environmental science, where it’s used in the study of pollution and remediation processes. Its role in the synthesis of compounds used for environmental sustainability and pollution control is of particular interest to researchers looking to mitigate the impact of hazardous substances .

Agriculture

In the agricultural sector, Trichloro(heptyl)stannane’s derivatives are being researched for their use in nanopesticides. These advanced formulations aim to improve the efficacy of pest control while minimizing environmental impact and promoting sustainable farming practices .

Nanotechnology

Lastly, Trichloro(heptyl)stannane is a subject of study in nanotechnology for its potential in creating nanoscale materials. These materials could revolutionize various industries by offering enhanced properties such as increased strength, chemical reactivity, and electrical conductivity .

Wirkmechanismus

Target of Action

Trichloro(heptyl)stannane is an organotin compound Organotin compounds are generally known for their versatile synthetic intermediates, which find widespread application in cross-coupling reactions .

Mode of Action

Organotin compounds like trichloro(heptyl)stannane are known to participate in hydrostannylation reactions . In such reactions, a range of platinum complexes were screened, with PtCl2/XPhos proving to provide the best selectivity for the β-(E)-vinyl stannane . The catalyst system is able to provide the corresponding vinyl stannane in selectivities which surpasses that which is typically afforded under palladium catalysis .

Biochemical Pathways

Organotin compounds are known to be involved in various biochemical reactions, including cross-coupling reactions .

Pharmacokinetics

It is known that the compound is stored at +4°c , suggesting that it may require specific storage conditions to maintain its stability and efficacy.

Result of Action

Organotin compounds are known to be highly versatile synthetic intermediates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trichloro(heptyl)stannane. For instance, the storage temperature of the compound can affect its stability . .

Eigenschaften

IUPAC Name |

trichloro(heptyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.3ClH.Sn/c1-3-5-7-6-4-2;;;;/h1,3-7H2,2H3;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUSWURBARPGM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612433 | |

| Record name | Trichloroheptylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichloro(heptyl)stannane | |

CAS RN |

59344-47-7 | |

| Record name | Trichloroheptylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

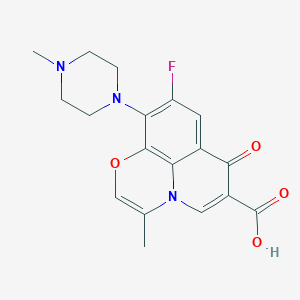

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)